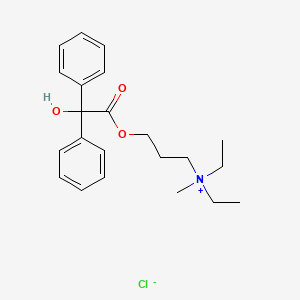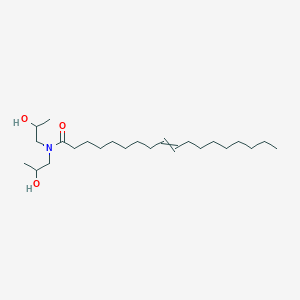
N,N-Bis(2-hydroxypropyl)octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxypropyl)octadec-9-enamide is a chemical compound with the molecular formula C24H47NO3. It is characterized by the presence of a long aliphatic chain with a double bond at the ninth position and two hydroxypropyl groups attached to the nitrogen atom of the amide group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octadec-9-enoic acid+2-amino-1-propanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxypropyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-Bis(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxypropyl)octadec-9-enamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The hydroxypropyl groups enhance its solubility in water, while the long aliphatic chain provides hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)octadec-9-enamide
- N,N-Bis(2-hydroxypropyl)stearamide
- N,N-Bis(2-hydroxyethyl)stearamide
Uniqueness
N,N-Bis(2-hydroxypropyl)octadec-9-enamide is unique due to the presence of the double bond in the aliphatic chain, which imparts different chemical reactivity compared to its saturated counterparts. The hydroxypropyl groups also provide enhanced solubility and surfactant properties, making it suitable for a wide range of applications.
Properties
CAS No. |
63330-45-0 |
|---|---|
Molecular Formula |
C24H47NO3 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)octadec-9-enamide |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h11-12,22-23,26-27H,4-10,13-21H2,1-3H3 |
InChI Key |
MUTYMGNMGRUBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




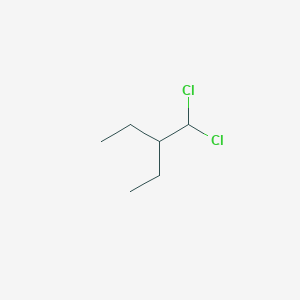
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
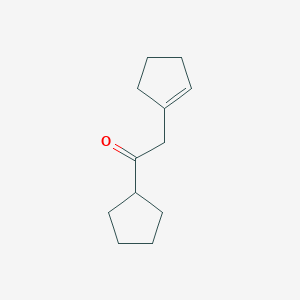

![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
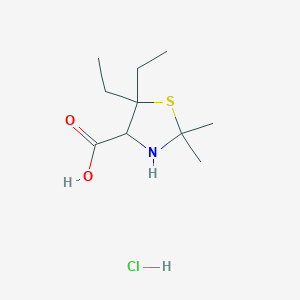

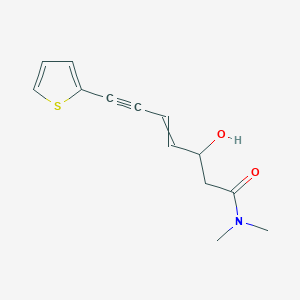
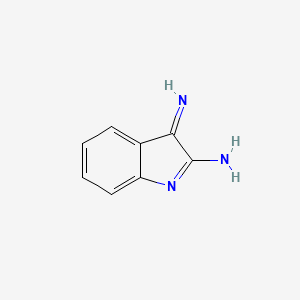
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
